Cas no 954679-22-2 (2-methyl-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide)

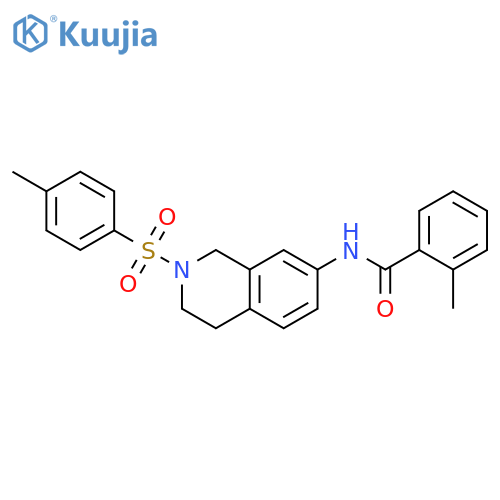

954679-22-2 structure

商品名:2-methyl-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide

2-methyl-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 2-methyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide

- Benzamide, 2-methyl-N-[1,2,3,4-tetrahydro-2-[(4-methylphenyl)sulfonyl]-7-isoquinolinyl]-

- 2-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- SR-01000912451

- 954679-22-2

- AKOS024645538

- SR-01000912451-1

- 2-methyl-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide

- F2391-0143

- 2-methyl-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide

-

- インチ: 1S/C24H24N2O3S/c1-17-7-11-22(12-8-17)30(28,29)26-14-13-19-9-10-21(15-20(19)16-26)25-24(27)23-6-4-3-5-18(23)2/h3-12,15H,13-14,16H2,1-2H3,(H,25,27)

- InChIKey: RYUCPNGTCJRGGK-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC2=C(C=C1)CCN(S(C1=CC=C(C)C=C1)(=O)=O)C2)(=O)C1=CC=CC=C1C

計算された属性

- せいみつぶんしりょう: 420.15076381g/mol

- どういたいしつりょう: 420.15076381g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 30

- 回転可能化学結合数: 4

- 複雑さ: 696

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.9Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

2-methyl-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2391-0143-40mg |

2-methyl-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |

954679-22-2 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2391-0143-2μmol |

2-methyl-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |

954679-22-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2391-0143-2mg |

2-methyl-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |

954679-22-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2391-0143-10mg |

2-methyl-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |

954679-22-2 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2391-0143-4mg |

2-methyl-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |

954679-22-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2391-0143-50mg |

2-methyl-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |

954679-22-2 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2391-0143-3mg |

2-methyl-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |

954679-22-2 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2391-0143-25mg |

2-methyl-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |

954679-22-2 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2391-0143-30mg |

2-methyl-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |

954679-22-2 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2391-0143-20μmol |

2-methyl-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |

954679-22-2 | 90%+ | 20μl |

$79.0 | 2023-05-16 |

2-methyl-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide 関連文献

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

954679-22-2 (2-methyl-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide) 関連製品

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量